4-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid
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Overview
Description
4-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an amino group, a benzyloxycarbonyl group, and a carboxylic acid group attached to a piperidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid typically involves the following steps:
Protection of the Piperidine Ring: The piperidine ring is first protected by introducing a benzyloxycarbonyl group. This is achieved by reacting piperidine with benzyl chloroformate in the presence of a base such as triethylamine.
Introduction of the Amino Group: The protected piperidine is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The resulting nitro compound is reduced to the corresponding amino compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Carboxylation: The amino-protected piperidine is then carboxylated by reacting it with carbon dioxide in the presence of a base such as sodium hydroxide to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Benzyl chloroformate, triethylamine.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various protected or functionalized piperidine derivatives.
Scientific Research Applications
4-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of drugs for various therapeutic applications, including anti-inflammatory and anti-cancer agents.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It can also interact with receptors on the cell surface, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-Boc-piperidine-4-carboxylic acid
- 1-Boc-4-(Boc-amino)piperidine-4-carboxylic acid
- 4-(Fmoc-Amino)-4-piperidinecarboxylic acid hydrochloride
Uniqueness
4-Amino-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is unique due to its specific combination of functional groups, which allows for versatile chemical modifications and applications. The presence of the benzyloxycarbonyl group provides stability and protection during synthetic processes, while the amino and carboxylic acid groups offer sites for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-amino-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H18N2O4/c15-12-6-7-16(8-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2,(H,17,18) |
InChI Key |
ZLXDBJVBFHGPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1N)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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